[5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate
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Overview
Description
[5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate is a synthetic compound with a complex molecular structure It is characterized by the presence of a fluorinated pyrimidine ring, an oxathiolane ring, and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Pyrimidine Ring: This step involves the reaction of fluorinated precursors with appropriate reagents to form the 5-fluoro-2,4-dioxopyrimidine core.
Construction of the Oxathiolane Ring: The oxathiolane ring is synthesized through a series of cyclization reactions, often involving thiol and epoxide intermediates.
Acetylation: The final step involves the acetylation of the oxathiolane ring to introduce the acetate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions
[5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the oxathiolane ring, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, [5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its fluorinated pyrimidine ring can mimic natural nucleotides, making it a candidate for studies on DNA and RNA interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to act as an inhibitor of specific enzymes or as a modulator of biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate involves its interaction with specific molecular targets. The fluorinated pyrimidine ring can bind to nucleotide-binding sites, potentially inhibiting enzymes involved in DNA replication or repair. The oxathiolane ring may interact with thiol-containing proteins, modulating their activity. These interactions can lead to the modulation of various biological pathways, contributing to the compound’s effects.
Properties
Molecular Formula |
C10H11FN2O5S |
---|---|
Molecular Weight |
290.27 g/mol |
IUPAC Name |
[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate |
InChI |
InChI=1S/C10H11FN2O5S/c1-5(14)17-3-8-18-7(4-19-8)13-2-6(11)9(15)12-10(13)16/h2,7-8H,3-4H2,1H3,(H,12,15,16) |
InChI Key |
UFIGLQZANSFNTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1OC(CS1)N2C=C(C(=O)NC2=O)F |
Origin of Product |
United States |
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